

# An In-depth Technical Guide to Y08175 (FR64822): A Novel Non-Opioid Analgesic

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **Y08175**, also known as FR64822. The information presented is intended for researchers, scientists, and professionals involved in drug development and discovery.

## **Chemical Structure and Properties**

**Y08175** is chemically identified as N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine. While a definitive public database entry with a downloadable structure file for **Y08175** is not readily available, its chemical name allows for the confident deduction of its structure.

#### Chemical Structure:

Based on this structure, the following physicochemical properties can be calculated:

Table 1: Physicochemical Properties of Y08175



| Property                              | Value        |
|---------------------------------------|--------------|
| Molecular Formula                     | C11H14N4O    |
| Molecular Weight                      | 218.26 g/mol |
| Topological Polar Surface Area (TPSA) | 71.9 Ų       |
| Hydrogen Bond Donors                  | 2            |
| Hydrogen Bond Acceptors               | 4            |
| LogP (calculated)                     | 0.8          |

Note: These properties are calculated based on the chemical structure and may vary slightly from experimentally determined values.

# Pharmacological Properties and Mechanism of Action

**Y08175** is a novel, non-opioid antinociceptive compound.[1] Its primary mechanism of action is the indirect stimulation of dopamine D2 receptors.[1] This mode of action distinguishes it from traditional opioid analyses and non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Pharmacological Data for Y08175

| Parameter | Value            | Species | Assay                     |
|-----------|------------------|---------|---------------------------|
| ED50      | 1.8 mg/kg (p.o.) | Mouse   | Acetic Acid Writhing Test |

The antinociceptive activity of **Y08175** is significantly attenuated by pretreatment with the dopamine D2 receptor antagonist, sulpiride, but not by the D1 antagonist, Sch23390.[1] Furthermore, reserpine, a monoamine depleting agent, also reduces its analgesic effect.[1] These findings strongly support the involvement of the dopaminergic system, specifically D2 receptors, in the analgesic properties of **Y08175**.[1]

# **Signaling Pathway**



The proposed signaling pathway for the antinociceptive action of **Y08175** is initiated by its indirect agonistic activity at dopamine D2 receptors.



Click to download full resolution via product page

Caption: Proposed mechanism of Y08175 leading to analgesia.

## **Experimental Protocols**

The primary in vivo assay used to characterize the antinociceptive activity of **Y08175** is the acetic acid-induced writhing test.

## **Acetic Acid-Induced Writhing Test**

Objective: To assess the peripheral analgesic activity of a test compound.

Principle: The intraperitoneal injection of a dilute solution of acetic acid in mice causes a characteristic stretching and writhing behavior, which is a response to visceral pain. Analgesic compounds reduce the frequency of these writhes.

#### Methodology:

- Animals: Male ICR mice are typically used.
- Test Compound Administration: Y08175 is administered orally (p.o.) at a predetermined time before the acetic acid injection. A vehicle control group receives the vehicle under the same conditions.
- Induction of Writhing: A solution of 0.6% acetic acid is injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
- Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (abdominal constrictions and stretching of



the hind limbs) is counted for a set period, typically 20 minutes.

• Data Analysis: The percentage of inhibition of writhing is calculated for the compound-treated groups compared to the vehicle control group. The dose that produces a 50% reduction in writhing (ED<sub>50</sub>) is then determined.

**Experimental Workflow:** 

### Acetic Acid-Induced Writhing Test Workflow





Click to download full resolution via product page

Caption: Workflow for the acetic acid-induced writhing test.

## **Synthesis**

While a specific, detailed synthesis protocol for N-(4-pyridylcarbamoyl)amino-1,2,3,6-tetrahydropyridine was not found in the reviewed literature, a highly analogous synthesis for a similar compound, N-[(4-pyrimidinylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine, has been reported. This suggests a likely synthetic route for **Y08175**.

Proposed Synthesis of Y08175:

The synthesis would likely involve the reaction of N-(phenoxycarbonylamino)-1,2,3,6-tetrahydropyridine with 4-aminopyridine in the presence of a suitable base and solvent.

Logical Relationship of Synthesis:



Click to download full resolution via product page

Caption: Proposed synthetic route for **Y08175**.

### Conclusion

**Y08175** (FR64822) is a promising non-opioid analgesic candidate with a unique mechanism of action involving the indirect stimulation of dopamine D2 receptors. Its efficacy in preclinical models of pain, such as the acetic acid-induced writhing test, warrants further investigation.



The information provided in this technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar compounds. Further studies are required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its safety and efficacy profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Involvement of dopamine in the mechanism of action of FR64822, a novel non-opioid antinociceptive compound PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Y08175 (FR64822): A Novel Non-Opioid Analgesic]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12410146#y08175-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com